molecular formula C21H17F4N3O4S B6545540 N-[4-({[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 946204-46-2

N-[4-({[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No. B6545540
CAS RN: 946204-46-2
M. Wt: 483.4 g/mol
InChI Key: XUMLEWRMZPCWHN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiazole ring (a type of heterocyclic compound), a carbamoyl group (common in many biological compounds), and a trifluoromethyl group (often used in pharmaceuticals to improve stability and lipophilicity). The presence of dimethoxybenzamide indicates potential for interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of pharmaceutical compounds .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Compounds with a trifluoromethyl group, for example, can be potentially hazardous due to the high reactivity of fluorine .

Future Directions

The future directions for research on this compound would depend on its intended use and how well its properties and reactivity are understood. For pharmaceutical compounds, future research often involves improving efficacy, reducing side effects, and understanding the mechanism of action .

properties

IUPAC Name

N-[4-[2-[4-fluoro-3-(trifluoromethyl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O4S/c1-31-14-5-11(6-15(9-14)32-2)19(30)28-20-27-13(10-33-20)8-18(29)26-12-3-4-17(22)16(7-12)21(23,24)25/h3-7,9-10H,8H2,1-2H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMLEWRMZPCWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

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